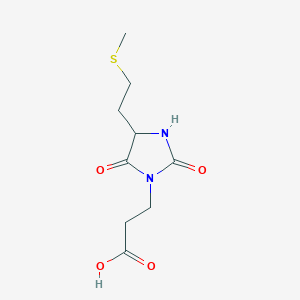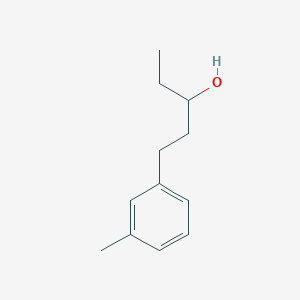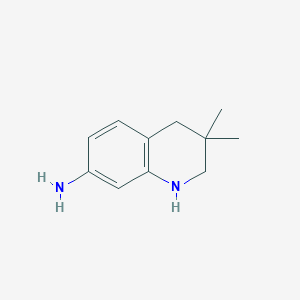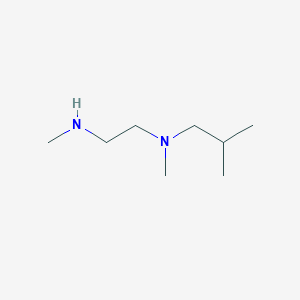![molecular formula C19H20ClNO4 B8492567 4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B8492567.png)
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid
描述
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is a complex organic compound with a unique structure that combines a chloro-substituted benzoic acid with an acetylamino group and a phenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acylation of 4-chloro-3-nitrobenzoic acid with 4-isopropyl-3-methylphenol, followed by reduction of the nitro group to an amine. The amine is then acetylated to form the final product. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used .
科学研究应用
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetylamino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
相似化合物的比较
Similar Compounds
4-Chloro-3-nitrobenzoic acid: An intermediate in the synthesis of the target compound.
4-Isopropyl-3-methylphenol: A precursor used in the synthesis.
4-Chloro-3-aminobenzoic acid: Another related compound with similar structural features.
Uniqueness
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H20ClNO4 |
|---|---|
分子量 |
361.8 g/mol |
IUPAC 名称 |
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H20ClNO4/c1-11(2)15-6-5-14(8-12(15)3)25-10-18(22)21-17-9-13(19(23)24)4-7-16(17)20/h4-9,11H,10H2,1-3H3,(H,21,22)(H,23,24) |
InChI 键 |
HKAMFJUYSIZQAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl)C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8492520.png)



![4-Amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8492553.png)


![1-Ethoxycarbonyl-4-[2-(3-chlorophenyl)-ethyl]-piperazine](/img/structure/B8492584.png)

